2,5-Dimethyl-1-(6-pyrrolidin-1-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic acid
Overview
Description
2,5-Dimethyl-1-(6-pyrrolidin-1-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic acid (2,5-DMPP) is an organic compound belonging to the family of pyrrole derivatives. It is a colorless solid with a molecular formula of C14H17NO2. 2,5-DMPP is a potent inhibitor of the enzyme acetylcholinesterase (AChE) and has been studied for its potential applications in scientific research.
Scientific Research Applications
2,5-Dimethyl-1-(6-pyrrolidin-1-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic acid has been studied for its potential applications in scientific research. It has been used as a tool to investigate the mechanism of action of AChE inhibitors and to study the effects of AChE inhibition on cognitive processes. It has also been used to study the biochemical and physiological effects of AChE inhibition in animal models. Additionally, 2,5-Dimethyl-1-(6-pyrrolidin-1-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic acid has been used as a model compound to study the inhibition of other enzymes, such as monoamine oxidase.
Mechanism Of Action
2,5-Dimethyl-1-(6-pyrrolidin-1-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic acid is a reversible inhibitor of AChE, meaning that it binds to the active site of the enzyme and prevents it from catalyzing the hydrolysis of acetylcholine. The binding of 2,5-Dimethyl-1-(6-pyrrolidin-1-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic acid to AChE is thought to be non-covalent, and the binding affinity of 2,5-Dimethyl-1-(6-pyrrolidin-1-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic acid is relatively high.
Biochemical And Physiological Effects
2,5-Dimethyl-1-(6-pyrrolidin-1-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic acid has been shown to increase the levels of acetylcholine in the brain, resulting in increased cognitive function. It has also been shown to increase the expression of the gene encoding acetylcholinesterase, resulting in increased AChE activity. Additionally, 2,5-Dimethyl-1-(6-pyrrolidin-1-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic acid has been shown to reduce the levels of amyloid-beta, a protein associated with Alzheimer's disease.
Advantages And Limitations For Lab Experiments
The main advantage of using 2,5-Dimethyl-1-(6-pyrrolidin-1-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic acid in lab experiments is its high binding affinity for AChE, which makes it a useful tool for studying the effects of AChE inhibition. Additionally, 2,5-Dimethyl-1-(6-pyrrolidin-1-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic acid is relatively easy to synthesize and is relatively stable. The main limitation of using 2,5-Dimethyl-1-(6-pyrrolidin-1-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic acid is that it is not as potent as other AChE inhibitors, such as galantamine and donepezil.
Future Directions
Future research on 2,5-Dimethyl-1-(6-pyrrolidin-1-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic acid could focus on developing new synthesis methods for the compound, as well as exploring its potential applications in drug development. Additionally, further research could be conducted to investigate the effects of 2,5-Dimethyl-1-(6-pyrrolidin-1-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic acid on other enzymes and its potential therapeutic applications. Additionally, further research could be conducted to investigate the effects of 2,5-Dimethyl-1-(6-pyrrolidin-1-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic acid on other physiological processes, such as memory and learning. Finally, further research could be conducted to investigate the potential side effects of 2,5-Dimethyl-1-(6-pyrrolidin-1-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic acid, such as its potential to cause seizures.
properties
IUPAC Name |
2,5-dimethyl-1-(6-pyrrolidin-1-ylpyridin-3-yl)pyrrole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-11-9-14(16(20)21)12(2)19(11)13-5-6-15(17-10-13)18-7-3-4-8-18/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCFJDOSHHKVRRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CN=C(C=C2)N3CCCC3)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyl-1-(6-pyrrolidin-1-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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